4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a 2,4-dimethylphenyl group attached at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylphenylhydrazine with 2-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to reduce double bonds or other reducible groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
- 4-(2,5-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine
- 4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[3,2-b]pyridine
- 4-(2,4-Dimethyl-phenyl)-1H-indole
Comparison: 4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the fusion of the pyridine and pyrrole rings. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the position of the dimethylphenyl group can affect the compound’s ability to interact with biological targets, leading to differences in potency and selectivity.
Properties
Molecular Formula |
C15H14N2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2/c1-10-3-4-12(11(2)9-10)13-5-7-16-15-14(13)6-8-17-15/h3-9H,1-2H3,(H,16,17) |
InChI Key |
PNCWOQKAAXIHKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C3C=CNC3=NC=C2)C |
Origin of Product |
United States |
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